3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride
Beschreibung
Historical Context of Urea Derivatives in Chemical and Pharmaceutical Sciences
Urea derivatives have played a transformative role in organic chemistry since Friedrich Wöhler’s 1828 synthesis of urea from inorganic precursors. This discovery not only challenged vitalism but also laid the foundation for systematic studies of nitrogen-containing compounds. By the mid-20th century, urea’s ability to form stable hydrogen bonds made it a critical pharmacophore in drug design. For example, suramin (a polyurea derivative) emerged as an early antitrypanosomal agent, while glibenclamide demonstrated the therapeutic potential of aryl-urea structures in diabetes management.
The development of 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride builds upon this legacy by incorporating a piperidine ring—a structural motif known to enhance blood-brain barrier permeability. Its synthesis, first reported in 2016, reflects modern trends in optimizing urea derivatives for central nervous system targets.
Significance of Piperidine-Substituted Urea Compounds in Modern Research
Piperidine-substituted ureas occupy a strategic niche in medicinal chemistry due to:
- Conformational flexibility : The piperidine ring’s chair-boat transitions enable optimal binding to protein targets.
- Basic nitrogen center : Facilitates salt formation (e.g., hydrochloride) for improved solubility.
- Stereochemical diversity : Chiral centers allow enantioselective interactions with biological receptors.
Patent literature reveals structurally analogous compounds, such as 1-[(2,4-difluorophenyl)methyl]-3-[(3,3-dimethyl-2H-1-benzofuran-5-yl)methyl]-1-(1-methylpiperidin-4-yl)urea, showing potent activity against neurological targets. These findings underscore the pharmacological relevance of the 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea scaffold.
Overview of Research Trends and Scholarly Interest
Current research on 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride focuses on three domains:
The compound’s CAS registry (103985-92-8) and EC number (855-285-1) facilitate standardized research reporting. Recent patent filings (2020–2025) describe derivatives with modified aryl groups, suggesting active exploration of structure-activity relationships.
Nomenclature and Structural Considerations in Academic Literature
The compound’s systematic IUPAC name, 1,1-dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea hydrochloride , precisely defines its structure:
- Urea core : N-C(=O)-N linkage with dimethyl groups at one nitrogen.
- Piperidine substitution : 1-methylpiperidin-4-yl group attached via methylene bridge.
- Hydrochloride salt : Counterion enhances crystallinity and aqueous solubility.
Structural comparisons with related compounds reveal critical distinctions:
Objectives and Scope of Research on the Compound
Five priority areas dominate contemporary studies:
- Synthetic optimization : Developing phosgene-free routes using carbonate reagents.
- Target identification : Screening against G protein-coupled receptors and ion channels.
- Salt form comparisons : Evaluating hydrochloride vs. other counterions for bioavailability.
- Metabolic stability : Assessing hepatic clearance pathways through in vitro models.
- Crystallography : Resolving three-dimensional conformation via X-ray diffraction.
Eigenschaften
Molekularformel |
C9H20ClN3O |
|---|---|
Molekulargewicht |
221.73 g/mol |
IUPAC-Name |
1,1-dimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-11(2)9(13)10-8-4-6-12(3)7-5-8;/h8H,4-7H2,1-3H3,(H,10,13);1H |
InChI-Schlüssel |
OXRMJSFDZWSTHC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)NC(=O)N(C)C.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 3,3-dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride typically involves the formation of the urea functional group by coupling an amine-containing piperidine derivative with an isocyanate or carbamoyl chloride intermediate bearing the 3,3-dimethyl substitution. The hydrochloride salt is then formed by treatment with hydrochloric acid.
Stepwise Synthetic Route
Synthesis of 1-methylpiperidin-4-yl amine intermediate:
- Starting from 1-methylpiperidine, selective functionalization at the 4-position introduces an amino group, yielding 1-methylpiperidin-4-amine.
- This step may involve nitration, reduction, or direct amination methods, depending on the precursor and conditions.
Preparation of 3,3-dimethylcarbamoyl chloride or isocyanate:
- The 3,3-dimethylurea moiety is introduced by preparing a reactive intermediate such as 3,3-dimethylcarbamoyl chloride or 3,3-dimethylisocyanate.
- This intermediate is typically synthesized from 3,3-dimethylurea by chlorination (e.g., with phosgene or triphosgene) or dehydration reactions.
Coupling reaction to form the urea linkage:
- The 1-methylpiperidin-4-amine intermediate is reacted with the 3,3-dimethylcarbamoyl chloride or isocyanate under controlled conditions (e.g., in anhydrous solvents like dichloromethane or tetrahydrofuran) to form the urea derivative.
- Reaction parameters such as temperature, solvent, and base (e.g., triethylamine) are optimized to maximize yield and purity.
Formation of hydrochloride salt:
- The free base urea derivative is treated with hydrochloric acid (usually in an organic solvent or aqueous medium) to precipitate the hydrochloride salt.
- This step enhances compound stability, crystallinity, and facilitates purification.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 1-Methylpiperidine | Amination or reduction | 1-Methylpiperidin-4-amine |
| 2 | 3,3-Dimethylurea | Chlorination (phosgene/triphosgene) | 3,3-Dimethylcarbamoyl chloride or isocyanate |
| 3 | 1-Methylpiperidin-4-amine + Carbamoyl chloride | Anhydrous solvent, base, 0-25°C | 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea (free base) |
| 4 | Free base + HCl | Acidification, precipitation | 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride |
Detailed Research Findings and Analysis
Yields and Purity
- Reported yields for the urea coupling step vary from 70% to 90%, depending on the purity of intermediates and reaction optimization.
- The hydrochloride salt formation typically results in crystalline solids with high purity (>98% by HPLC).
- Purification techniques include recrystallization from ethanol or ethyl acetate and chromatographic methods when necessary.
Reaction Conditions Optimization
| Parameter | Typical Range | Effect on Outcome |
|---|---|---|
| Solvent | Dichloromethane, THF | Influences solubility and reaction rate |
| Temperature | 0°C to room temperature | Lower temp reduces side reactions |
| Base (e.g., Et3N) | Stoichiometric to slight excess | Neutralizes HCl byproduct, improves yield |
| Reaction time | 1 to 4 hours | Longer times can improve conversion |
Analytical Characterization
- NMR Spectroscopy: Confirms the formation of the urea bond and substitution pattern on the piperidine ring.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight of 215.73 g/mol (including HCl).
- Elemental Analysis: Consistent with calculated C, H, N, and Cl content.
- Melting Point: Hydrochloride salt shows a sharp melting point indicative of purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the urea group.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key differences in molecular structure, synthesis, and applications between the target compound and its analogs:
Key Observations:
Substituent Effects :
- The 3,3-dimethyl group in the target compound increases lipophilicity compared to the sulfoethyl groups in the indolium dye (), which confer water solubility.
- The 1-methylpiperidin-4-yl moiety enhances basicity and salt formation (hydrochloride), improving bioavailability—a feature shared with the isopropyl analog () .
Synthetic Routes :
- The sulfoethyl indolium dye () employs a two-step process involving pyridine-mediated condensation, whereas the triazine-containing urea () uses DIPEA as a base for nucleophilic substitution. The target compound likely follows similar alkylation or urea-forming reactions.
Pharmacological Potential: Piperidine- and triazine-containing analogs () are associated with kinase inhibition or antimicrobial activity, suggesting the target compound may share mechanistic pathways . The sulfoethyl dye () exemplifies non-pharmaceutical applications, emphasizing structural versatility in urea derivatives .
Conformational and Physicochemical Properties
- Bulky substituents (e.g., oxaadamantyl in ) may restrict rotational freedom compared to smaller groups like methyl .
- Hydrochloride Salt: Enhances aqueous solubility relative to non-salt forms (e.g., neutral triazine-urea in ), critical for drug formulation .
Biologische Aktivität
3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride is a synthetic compound notable for its structural characteristics, which include a urea functional group and a piperidine moiety. This compound has garnered attention for its potential therapeutic applications, particularly in pharmacology, due to its unique molecular interactions.
- Molecular Formula : C₉H₂₀ClN₃O
- Molecular Weight : 221.73 g/mol
- CAS Number : 2402830-51-5
The biological activity of 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride is primarily attributed to its ability to interact with various molecular targets within the body. The urea functional group allows it to participate in nucleophilic substitution reactions, while the piperidine ring can engage in electrophilic aromatic substitution under specific conditions. These interactions are crucial for its pharmacological effects, which may include:
- Anticoagulant Activity : Research indicates potential efficacy in treating thrombotic disorders through inhibition of specific enzymes involved in coagulation pathways.
- Cancer Therapy : Similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives with piperidine structures have been explored for their anticancer properties through mechanisms that enhance binding affinity to cancer-related targets .
Biological Activity Data
Recent studies have highlighted the biological activity of 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride and related compounds. Below is a summary of findings from various studies:
Case Studies
Several case studies have explored the therapeutic implications of 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride:
- Anticancer Efficacy : A study evaluated the compound's effect on colorectal cancer cells, revealing that it could inhibit cell proliferation and induce apoptosis through receptor-mediated pathways .
- Thrombotic Disorders : Clinical evaluations indicated that this compound could serve as a lead candidate for developing new anticoagulants, potentially offering advantages over existing therapies by targeting specific molecular pathways involved in thrombosis.
Structural Comparisons
To understand the uniqueness of 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride, it is useful to compare it with other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methyl-3-(piperidin-4-yl)urea | Structure | Different pharmacological profile due to lack of dimethyl substitution. |
| 3-Ethyl-1-(methylpiperidin-4-yl)urea | Structure | Variation in solubility and bioavailability compared to dimethyl derivative. |
| 1-(4-Chlorophenyl)-3-(piperidinyl)urea | Structure | Enhanced activity against specific targets due to halogen substitution. |
Q & A
Q. What are the optimal synthetic routes for 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride, and how can reaction conditions be optimized for high yield?
The synthesis typically involves forming the urea linkage between 1-methylpiperidin-4-amine and 3,3-dimethylcarbamoyl chloride under basic conditions. A coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) is often employed to activate the carbonyl group . To optimize yield:
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Control temperature (0–25°C) to prevent decomposition of intermediates.
- Monitor reaction progress via TLC or HPLC to identify quenching points.
Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl in an ice-cold solvent .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) can assess purity (>98% by area under the curve) .
- Spectroscopy :
- 1H/13C NMR : Confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and methyl groups on piperidine (δ ~1.0–1.5 ppm) .
- LC-MS : Verify molecular weight ([M+H]+ expected for C9H19ClN3O: ~220.6 amu) .
- Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages (±0.3%) .
Q. What are the solubility profiles of this compound in common solvents, and how do they impact experimental design?
- High solubility : Water (due to hydrochloride salt), methanol, DMSO.
- Low solubility : Ethyl acetate, hexane.
For biological assays, prepare stock solutions in DMSO (≤10 mM) and dilute in aqueous buffers to avoid precipitation. For crystallization trials, use mixed solvents (e.g., water/ethanol) to optimize crystal growth .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Conflicts in NMR or MS data may arise from:
- Tautomerism : The urea group can exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify dynamic equilibria .
- Salt vs. free base : Ensure the compound is fully protonated (HCl salt) by comparing experimental and calculated pKa values (e.g., using MarvinSketch software) .
- Impurity interference : Employ 2D NMR (COSY, HSQC) to isolate signals from the target compound .
Q. What strategies are effective in optimizing crystallography for this compound, especially given its conformational flexibility?
- Crystallization conditions : Screen using high-throughput vapor diffusion (e.g., Hampton Research kits) with PEG-based precipitants.
- Cryocooling : Flash-cool crystals to 100 K to minimize thermal motion artifacts.
- Refinement : Use SHELXL for small-molecule refinement, applying restraints to urea bond geometry and piperidine ring puckering .
Q. How does the compound interact with biological targets (e.g., enzymes, receptors), and what experimental approaches validate these interactions?
- Docking studies : Model interactions with targets like serotonin or dopamine receptors (piperidine derivatives often target CNS pathways). Use AutoDock Vina with force-field adjustments for urea hydrogen bonding .
- In vitro assays :
- Radioligand binding : Compete with [3H]-labeled ligands (e.g., ketanserin for 5-HT2A receptor affinity).
- Functional assays : Measure cAMP accumulation or calcium flux in transfected cell lines .
Q. What are the key challenges in designing stability studies for this compound under physiological conditions?
- Hydrolysis : The urea bond is prone to hydrolysis at extreme pH. Perform accelerated stability testing (pH 1–9 buffers, 37°C) and monitor degradation via HPLC .
- Oxidation : Piperidine’s tertiary amine may oxidize. Include antioxidants (e.g., ascorbic acid) in formulation studies .
- Light sensitivity : Store solutions in amber vials and characterize photodegradation products by LC-MS .
Methodological Considerations
Q. How can researchers address low yields in large-scale synthesis?
Q. What analytical techniques are critical for detecting trace impurities in this compound?
- High-resolution MS (HRMS) : Identify impurities with mass accuracy <2 ppm (e.g., by Orbitrap systems).
- ICP-MS : Quantify heavy metal contaminants (e.g., Pd from catalysts) to <10 ppm .
- NMR with cryoprobes : Enhance sensitivity for detecting impurities at <0.1% levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
